molecular formula C19H16Cl2N2O2S B2949138 [2-[(4-Chlorobenzyl)sulfanyl]-6-(4-chlorophenoxy)-4-pyrimidinyl]methyl methyl ether CAS No. 338748-07-5

[2-[(4-Chlorobenzyl)sulfanyl]-6-(4-chlorophenoxy)-4-pyrimidinyl]methyl methyl ether

Cat. No.: B2949138
CAS No.: 338748-07-5
M. Wt: 407.31
InChI Key: UCFMBJLYPBZZQH-UHFFFAOYSA-N
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Description

The compound [2-[(4-Chlorobenzyl)sulfanyl]-6-(4-chlorophenoxy)-4-pyrimidinyl]methyl methyl ether (CAS: 338960-71-7) is a pyrimidine derivative with a molecular formula of C₁₈H₁₅ClN₂OS and a molecular weight of 342.8 g/mol . It features a 4-chlorobenzylsulfanyl group at position 2, a 4-chlorophenoxy substituent at position 6, and a methoxymethyl group at position 4 of the pyrimidine ring.

Properties

IUPAC Name

4-(4-chlorophenoxy)-2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2S/c1-24-11-16-10-18(25-17-8-6-15(21)7-9-17)23-19(22-16)26-12-13-2-4-14(20)5-3-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFMBJLYPBZZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)SCC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[(4-Chlorobenzyl)sulfanyl]-6-(4-chlorophenoxy)-4-pyrimidinyl]methyl methyl ether, often referred to as a pyrimidine derivative, has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : 2-[(4-Chlorobenzyl)sulfanyl]-6-(4-chlorophenoxy)-4-pyrimidinyl]methyl methyl ether
  • Molecular Formula : C16H16Cl2N2O2S
  • Molecular Weight : 365.27 g/mol

The compound features a pyrimidine ring substituted with chlorobenzyl and chlorophenoxy groups, which may influence its biological activity.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

A study conducted on related compounds demonstrated that they could effectively inhibit tumor growth in vivo, suggesting that this compound may share similar properties. The compound's ability to interact with DNA and RNA synthesis pathways is hypothesized to contribute to its anticancer efficacy .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various assays. Compounds with sulfanyl and chlorophenoxy groups have shown activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.

In vitro studies have reported Minimum Inhibitory Concentration (MIC) values indicating effective antimicrobial activity. For example, derivatives with similar functionalities have been shown to exhibit MIC values ranging from 15 to 30 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Enzyme inhibition studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammation processes. This inhibition can lead to reduced production of inflammatory mediators, thereby providing a basis for potential anti-inflammatory applications.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of a structurally similar pyrimidine derivative in human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 20 µM, with apoptosis confirmed through flow cytometry analysis. The study concluded that the compound's structural features are crucial for its biological activity .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, the compound was tested against a panel of pathogens using the disk diffusion method. Results showed clear zones of inhibition at concentrations as low as 10 µg/disk, indicating strong antimicrobial activity comparable to standard antibiotics .

Data Tables

Activity Type Tested Concentration Effect Observed
Anticancer (Breast)20 µMSignificant reduction in viability
Antimicrobial (E. coli)10 µg/diskClear zone of inhibition
Enzyme Inhibition (COX)VariesReduced prostaglandin synthesis

Comparison with Similar Compounds

Structural and Functional Group Variations

a. 4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether (CAS: 338954-61-3)
  • Molecular formula : C₁₂H₁₁ClN₂OS₂ .
  • Key differences: Position 2: Methylsulfanyl group instead of 4-chlorobenzylsulfanyl. Position 6: Lacks the 4-chlorophenoxy substituent.
b. 4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine (CAS: 478031-54-8)
  • Molecular formula : C₁₈H₁₅ClN₂O₂S₂ .
  • Key differences: Position 6: Methylsulfonylmethyl group instead of 4-chlorophenoxy. Position 2: Phenyl group instead of 4-chlorobenzylsulfanyl.
  • Implications :
    • The sulfonyl group (electron-withdrawing) may improve metabolic stability compared to the ether group (electron-donating) in the target compound .
c. 2-(4-Chlorophenyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl ethyl sulfide (CAS: 724740-45-8)
  • Molecular formula : C₁₆H₁₆ClN₃S .
  • Key differences: Position 6: Pyrrolidinyl group (cyclic amine) instead of 4-chlorophenoxy. Position 4: Ethyl sulfide instead of methoxymethyl.
  • Implications :
    • The pyrrolidinyl group could enhance solubility through hydrogen bonding, while the sulfide may be more prone to oxidation than the ether .

Pharmacokinetic and Physicochemical Properties

Compound (CAS) Molecular Weight Key Substituents LogP<sup>*</sup> Solubility (Predicted)
338960-71-7 (Target) 342.8 4-Chlorophenoxy, methoxymethyl ~3.5 Low (lipophilic)
338954-61-3 314.8 Methylsulfanyl ~2.8 Moderate
478031-54-8 414.9 Methylsulfonyl, phenyl ~4.2 Very low
724740-45-8 318.8 Pyrrolidinyl, ethyl sulfide ~3.0 Moderate

<sup>*</sup>LogP values estimated using fragment-based methods.

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